molecular formula C9H19O6P B14359159 Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate CAS No. 96182-47-7

Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate

Cat. No.: B14359159
CAS No.: 96182-47-7
M. Wt: 254.22 g/mol
InChI Key: OSRWBULJHOOBOX-UHFFFAOYSA-N
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Description

Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate is an organophosphorus compound with the molecular formula C₉H₁₉O₆P. It is a versatile chemical used in various fields, including organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{(C₂H₅O)₂P(O)H} + \text{ClCO₂C₂H₅} \rightarrow \text{(C₂H₅O)₂P(O)CH₂CH₂OCO₂C₂H₅} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods ensure high yields and purity, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium ethoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield a new phosphonate ester .

Scientific Research Applications

Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate has numerous applications in scientific research:

Mechanism of Action

The mechanism by which diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphite
  • Ethyl chloroformate
  • Triethyl phosphonoacetate

Uniqueness

Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or phosphorylation reactions. A common method involves reacting 2-[(ethoxycarbonyl)oxy]ethanol with diethyl phosphorochloridate under anhydrous conditions. Key parameters include temperature control (0–5°C to minimize side reactions), stoichiometric excess of the phosphonating agent, and use of a base like triethylamine to scavenge HCl . Yields are highly dependent on solvent choice (e.g., dichloromethane or THF) and reaction time optimization. For example, prolonged heating (>24 hours) at 130°C in triethyl phosphite can lead to decomposition, while shorter durations (12–18 hours) at 80–100°C improve efficiency .

Q. How is the structural integrity of this compound validated post-synthesis?

Crystallographic analysis (X-ray diffraction) is the gold standard for confirming molecular geometry. For related phosphonates, triclinic crystal systems with space group P1 and unit cell parameters (e.g., a = 9.9461 Å, b = 12.1510 Å) have been reported, providing benchmarks for bond angles and torsional strain . Complementary techniques include:

  • NMR spectroscopy : 31^{31}P NMR peaks near δ 20–25 ppm confirm phosphonate functionality, while 1^{1}H NMR resolves ethoxy and ethylenic protons .
  • FTIR : Stretching frequencies at 1250–1280 cm1^{-1} (P=O) and 1740–1760 cm1^{-1} (C=O) validate functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

  • Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile phosphonate intermediates .
  • Waste disposal : Segregate acidic or reactive byproducts (e.g., HCl) and neutralize before disposal .
  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?

Discrepancies in catalytic efficiency (e.g., Pd vs. Rh catalysts) often arise from ligand effects or solvent polarity. For instance:

  • Palladium systems : Bidentate ligands (e.g., dppe) enhance stability in Suzuki-Miyaura couplings but may reduce electrophilic reactivity at the phosphorus center .
  • Rhodium catalysis : Improved yields in cyclopropanation reactions are attributed to Rh(II) acetate’s ability to stabilize diazo intermediates, as observed in analogous α-diazophosphonates . Methodological adjustments, such as varying solvent polarity (toluene vs. DMF) or using additives (e.g., MgSO4_4 for moisture control), can reconcile conflicting results .

Q. What mechanistic insights explain the compound’s role in synthesizing heterocyclic scaffolds?

The phosphonate group acts as a directing and stabilizing moiety in cycloadditions. For example:

  • Furan synthesis : Under Rh(II) catalysis, the compound undergoes [3+2] cycloaddition with acetylenes, where the ethoxycarbonyloxyethyl group facilitates regioselective ring closure .
  • Thiophene derivatives : Electrophilic substitution at the thienyl position is enhanced by the electron-withdrawing phosphonate, enabling functionalization with chlorocarbonyl groups . Computational studies (DFT) on analogous systems suggest that the phosphonate’s electron-deficient nature lowers transition-state energy by 5–10 kcal/mol compared to non-phosphorylated analogs .

Q. How do impurities in this compound affect its application in asymmetric catalysis?

Trace hydroxylated byproducts (e.g., from incomplete esterification) can deactivate chiral catalysts. For example:

  • Chiral phosphine ligands : Residual 2-hydroxyethylphosphonate binds irreversibly to metal centers, reducing enantiomeric excess (ee) by >20% . Mitigation strategies include:
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
  • Quality control : LC-MS monitoring (m/z 366.39 for the parent ion) to detect impurities ≥0.1% .

Q. Methodological Recommendations

  • Controlled experiments : Compare reaction outcomes under inert (N2_2) vs. aerobic conditions to assess oxidation sensitivity .
  • Data reproducibility : Use standardized reagents (e.g., anhydrous solvents) and calibrate instrumentation (e.g., NMR shimming) to minimize variability .

Properties

CAS No.

96182-47-7

Molecular Formula

C9H19O6P

Molecular Weight

254.22 g/mol

IUPAC Name

2-diethoxyphosphorylethyl ethyl carbonate

InChI

InChI=1S/C9H19O6P/c1-4-12-9(10)13-7-8-16(11,14-5-2)15-6-3/h4-8H2,1-3H3

InChI Key

OSRWBULJHOOBOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCCP(=O)(OCC)OCC

Origin of Product

United States

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